molecular formula C14H13N3O3 B3833076 N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide

N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No. B3833076
M. Wt: 271.27 g/mol
InChI Key: HACYWSMHFWHIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide, commonly known as BNH, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNH is a nitric oxide (NO) donor, which means it can release NO upon enzymatic or chemical activation. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Therefore, BNH has been studied extensively for its potential therapeutic applications.

Mechanism of Action

BNH releases N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide upon enzymatic or chemical activation, which can activate the soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that can regulate various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BNH can also directly interact with proteins, such as metalloproteins and heme-containing proteins, and modify their activity. Therefore, the mechanism of action of BNH is complex and involves both N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-dependent and N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-independent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BNH are diverse and depend on the concentration, duration, and mode of administration. At low concentrations, BNH can enhance N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide production and improve endothelial function, which can reduce blood pressure and improve vascular health. At high concentrations, BNH can induce oxidative stress and DNA damage, which can lead to cell death and tissue injury. Moreover, BNH can interact with various proteins and enzymes, such as cytochrome P450 and glutathione S-transferase, and modify their activity, which can affect drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

The advantages of using BNH in lab experiments include its high stability, easy synthesis, and controllable release of N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide. BNH can also be modified to tune its N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide-release kinetics and target specific tissues or cells. However, the limitations of using BNH include its potential toxicity at high concentrations, the need for specialized equipment and expertise to handle and analyze N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide, and the lack of standardized protocols for its use in different experimental settings.

Future Directions

There are several future directions for the research on BNH, including:
1. Developing novel BNH derivatives with improved pharmacokinetic and pharmacodynamic properties.
2. Investigating the role of BNH in modulating the immune response and inflammation.
3. Studying the effects of BNH on mitochondrial function and energy metabolism.
4. Exploring the potential of BNH in treating neurodegenerative diseases, such as Parkinson's and Huntington's disease.
5. Developing new methods for detecting and quantifying N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide release from BNH in vivo and in vitro.
6. Investigating the potential of BNH as a drug delivery system for targeting specific tissues or cells.
In conclusion, BNH is a promising organic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNH can release N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide upon enzymatic or chemical activation, which can modulate various physiological processes and has been studied extensively for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action and potential limitations of BNH and to develop novel derivatives with improved properties.

Scientific Research Applications

BNH has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, BNH has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. BNH has also been studied for its potential cardioprotective effects, as it can reduce myocardial ischemia-reperfusion injury and improve cardiac function. Moreover, BNH has been investigated for its potential anticancer activity, as it can induce apoptosis and inhibit tumor growth in various cancer cell lines.

properties

IUPAC Name

N'-benzyl-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-16-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(19)20/h1-9,18H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACYWSMHFWHIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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